molecular formula C6H4BrClN2O2 B8737257 4-Amino-3-bromo-6-chloropyridine-2-carboxylic acid

4-Amino-3-bromo-6-chloropyridine-2-carboxylic acid

Cat. No.: B8737257
M. Wt: 251.46 g/mol
InChI Key: CDMKRSOAFIMZQB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Amino-3-bromo-6-chloropyridine-2-carboxylic acid is a useful research compound. Its molecular formula is C6H4BrClN2O2 and its molecular weight is 251.46 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C6H4BrClN2O2

Molecular Weight

251.46 g/mol

IUPAC Name

4-amino-3-bromo-6-chloropyridine-2-carboxylic acid

InChI

InChI=1S/C6H4BrClN2O2/c7-4-2(9)1-3(8)10-5(4)6(11)12/h1H,(H2,9,10)(H,11,12)

InChI Key

CDMKRSOAFIMZQB-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=C(N=C1Cl)C(=O)O)Br)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of methyl 3-bromo-4,6-dichloropyridine-2-carboxylate (0.9 g, 3.2 mmol) in aqueous DMF was added NaN3 (0.25 g, 3.8 mmol). The resulting mixture was heated at 60° C. for 1 hr, added to H2O and extracted (3×) with Et2O. Organic layer was concentrated to yield a white solid, which was dissolved in 10 mL of MeOH. Excess NaBH4 was added and the reaction mixture stirred at room temperature for 0.5 hr. This material was added to H2O, extracted (3×) with Et2O, dried over MgSO4 and concentrated. The resulting solid was stirred in 1N NaOH for 1 hr, made acidic with conc. HCl and concentrated to dryness. This material was extracted with MeOH, concentrated to give 220 mg of 4-amino-3-bromo-6-chloropyridine-2-carboxylic acid; mp 175° C. dec.
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0.9 g
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0.25 g
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10 mL
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